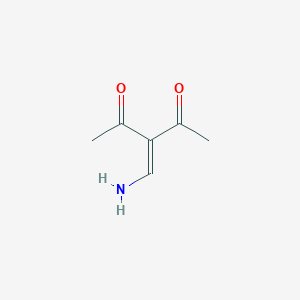

3-(aminomethylidene)pentane-2,4-dione

Description

3-(Aminomethylidene)pentane-2,4-dione is a β-diketone derivative featuring an aminomethylidene group (-CH(NH₂)-) at the central carbon of the pentane-2,4-dione backbone. This structural motif enables diverse reactivity, particularly in forming coordination complexes and serving as intermediates in organic synthesis. These derivatives are typically synthesized via condensation reactions, electrophilic substitutions, or oxidative methods, as exemplified by the preparation of 3-(4-azidophenyl)pentane-2,4-dione through multi-step nitro reduction and azide substitution .

Properties

IUPAC Name |

3-(aminomethylidene)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHZFGVFWZGUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=CN)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethylidene)pentane-2,4-dione typically involves the reaction of 3-formylacetylacetone with primary amines. This reaction forms enamines with an amino-methylene-pentane-2,4-dione core . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency.

Chemical Reactions Analysis

Condensation Reactions

This compound undergoes condensation with aldehydes and amines to form extended molecular frameworks. Notable examples include:

a. Aldehyde Condensation

Reacts with formaldehyde under controlled conditions to produce 3,3-bis(hydroxymethyl)pentane-2,4-dione, a precursor for polycyclic structures . Excess formaldehyde leads to polymeric products, while limited amounts yield smaller adducts like 2-methyl-3,5,5-triacetyltetrahydropyran-2-ol .

b. Amine Condensation

Primary amines (e.g., benzylamine, tert-butylamine) react to form Schiff bases via enamine tautomerization. For example:

-

Product : 3-[(benzylamino)methylidene]pentane-2,4-dione

-

Conditions : Reflux in methanol (1 hour), followed by recrystallization .

Nucleophilic Addition

The amino group acts as a nucleophile, attacking electrophilic centers in substrates such as carbonyl compounds. Key observations:

-

Mechanism : Proceeds via a zwitterionic intermediate in polar solvents, while nonpolar solvents favor concerted pathways.

-

Kinetics : Rate constants increase with temperature (Δ‡H = 45–60 kJ/mol).

Tautomerization and Structural Stability

The compound exists predominantly as an enamine tautomer stabilized by intramolecular N–H⋯O hydrogen bonding (bond length: ~1.9 Å) . Crystallographic data reveal a planar amino-methylene-pentane-2,4-dione core with bond lengths:

| Bond Type | Length (Å) |

|---|---|

| C=O (ketone) | 1.21–1.23 |

| C–N (enamine) | 1.34–1.36 |

| N–H⋯O (H-bond) | 1.85–1.92 |

This tautomeric form enhances reactivity toward electrophiles .

Degradation Pathways

Prolonged exposure to light or acidic/basic conditions induces decomposition:

-

Primary Products : Acetic acid derivatives and ammonia.

-

Half-Life : ~72 hours under UV light (pH 7, 25°C).

Table 1: Key Derivatives and Their Uses

| Derivative | Application | Reference |

|---|---|---|

| Schiff bases (e.g., 1 , 2 ) | Ligands for metal coordination | |

| Polycyclic adducts | Pharmaceutical intermediates | |

| Hydroxymethyl derivatives | Polymer precursors |

Mechanistic Insights

-

Stepwise vs. Concerted Pathways : Solvent polarity dictates the mechanism. In methanol, stepwise pathways dominate (k = 0.15 s⁻¹ at 25°C), while toluene favors concerted mechanisms.

-

Substituent Effects : Bulky amines (e.g., tert-butyl) slow reaction rates due to steric hindrance .

Table 2: Reaction Rates with Different Amines

| Amine | Rate Constant (k, s⁻¹) |

|---|---|

| Benzylamine | 0.18 |

| tert-Butylamine | 0.09 |

| (S)-Methylbenzylamine | 0.15 |

Data sourced from kinetic studies under standardized conditions (25°C, methanol) .

Scientific Research Applications

Organic Synthesis

1.1 Enamine Formation

3-(Aminomethylidene)pentane-2,4-dione serves as a precursor for synthesizing enamines. The reaction of this compound with various carbonyl compounds leads to the formation of a diverse range of enamines, which are valuable intermediates in organic synthesis. For instance, the condensation of this compound with aldehydes or ketones can yield various substituted enamines that are useful in further transformations .

1.2 Schiff Base Formation

The compound can also react with primary amines to form Schiff bases. A study highlighted the synthesis of Schiff bases from 3-formylacetylacetone and primary amines, resulting in compounds with significant biological activity. The structural analysis showed that these Schiff bases possess a planar amino-methylene-pentane-2,4-dione core, which is crucial for their reactivity and interaction with biological targets .

Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, certain Schiff bases derived from this compound demonstrated significant activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .

2.2 Anticancer Properties

Several studies have explored the anticancer potential of compounds derived from this compound. One study reported that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that these compounds may act through apoptosis induction or cell cycle arrest mechanisms .

Material Science

3.1 Coordination Chemistry

this compound has been utilized in coordination chemistry to form complexes with transition metals. These metal complexes often exhibit enhanced catalytic activities in various reactions, including oxidation and polymerization processes .

3.2 Polymerization Initiators

The compound has been investigated as a potential initiator for polymerization reactions. Its ability to generate reactive species upon thermal or photochemical activation makes it suitable for use in creating polymers with specific properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-(aminomethylidene)pentane-2,4-dione involves its ability to form stable complexes with metal ions. This interaction can influence various molecular targets and pathways, including enzyme inhibition and activation. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of pentane-2,4-dione, emphasizing structural variations, synthetic routes, and applications:

Key Research Findings and Comparative Analysis

Physicochemical Properties

- Hydrogen Bonding : Alkyl derivatives exhibit strong hydrogen bond basicity but negligible acidity, whereas fluorinated analogs (e.g., hexafluoropentan-2,4-dione) display significant acidity .

- Tautomerism: Pentane-2,4-dione derivatives exist in keto-enol equilibria, with enol content exceeding 90% in nonpolar solvents . Substituents like hydroxyimino stabilize specific tautomers .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(aminomethylidene)pentane-2,4-dione?

- Methodological Guidance :

- Use personal protective equipment (PPE), including nitrile gloves and chemical goggles, to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation exposure, as diketones can cause respiratory irritation .

- Store in airtight containers away from incompatible substances (e.g., strong bases, oxidizing agents) at temperatures below 25°C .

- Implement emergency protocols: Immediate skin washing with soap/water and eye irrigation for 15 minutes if exposed .

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodological Guidance :

- Alkali-mediated condensation : React substituted aryl precursors with NaOH (10% aqueous) at room temperature, followed by acidification (HCl) to precipitate products. Yields up to 76% are achievable, as demonstrated for 2,4-diketone derivatives .

- Acid-catalyzed decarbonylation : Use HCl to decarbonate intermediates like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, yielding odorless thioacetalization reagents (86% yield) .

- Purify via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradients) .

Q. Which analytical techniques validate the structure of this compound?

- Methodological Guidance :

- X-ray crystallography : Resolve tautomeric states and confirm molecular geometry, as shown for 3-(3-nitrobenzylidene)pentane-2,4-dione (C–C bond lengths: 1.40–1.45 Å) .

- NMR spectroscopy : Detect enolic protons (δ 16.68 ppm in CDCl₃) and keto-enol tautomerism via dynamic exchange signals .

- IR spectroscopy : Identify enol O–H stretches (~1600 cm⁻¹) and carbonyl vibrations (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational descriptors predict physicochemical properties of this compound derivatives?

- Methodological Guidance :

- Apply Abraham’s solute descriptors (e.g., polarity π²H = 1.15, H-bond basicity β = 0.62) to estimate LogP and solubility in non-polar solvents .

- Validate predictions experimentally via shake-flask assays (octanol-water partitioning) and correlate with DFT-calculated dipole moments.

Q. What strategies optimize metal coordination using this compound as a ligand?

- Methodological Guidance :

- Chelate Mo(VI) or Cu(II) under alkaline conditions (pH 8–9) to form N,O-bidentate complexes. Characterize via single-crystal XRD (bond angles: 85–90° for Mo–O–C) .

- Monitor redox behavior with cyclic voltammetry (e.g., MoVI/IV couples at −0.2 V vs. Ag/AgCl) .

Q. How do substituents influence enzymatic interactions with this compound derivatives?

- Methodological Guidance :

- Test substrate specificity using carbonyl reductases (e.g., specific activity = 3.2 U/mg for pentane-2,4-dione vs. 8.5 U/mg for biacetyl) .

- Perform molecular docking (AutoDock Vina) to assess steric/electronic effects of substituents (e.g., nitro groups enhance binding via π-stacking).

Q. How can tautomeric equilibria be resolved in solution-phase studies?

- Methodological Guidance :

- Use variable-temperature ¹H NMR (25–60°C) to observe coalescence of keto/enol proton signals (ΔG‡ ≈ 50 kJ/mol) .

- Complement with UV-Vis spectroscopy (λmax = 270 nm for enol form) and DFT calculations (B3LYP/6-31G*) to quantify tautomer ratios .

Q. How to address synthetic yield discrepancies in derivative synthesis?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.